Lithium 2-(6-fluoropyridin-2-yl)acetate
Description
Lithium 2-(6-fluoropyridin-2-yl)acetate is a lithium salt derived from the acetic acid derivative of 6-fluoropyridin-2-yl. The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an acetoxy group at the 2-position, coordinated to a lithium ion. Lithium coordination likely improves stability and ionic conductivity, making it relevant for applications in battery electrolytes or pharmaceutical intermediates .
Properties
IUPAC Name |
lithium;2-(6-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.Li/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKFESAKDDQJFU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC(=C1)F)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FLiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(6-fluoropyridin-2-yl)acetate typically involves the reaction of 2-(6-fluoropyridin-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(6-fluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Lithium 2-(6-fluoropyridin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium 2-(6-fluoropyridin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Lithium 2-(6-fluoropyridin-2-yl)acetate with structurally related lithium salts and pyridine derivatives, focusing on molecular features, properties, and applications.
Structural Analogues
2.1.1 Lithium 2-(pyrimidin-4-yl)acetate (CAS 1956356-31-2)
- Structure : Pyrimidin-4-yl replaces the pyridine ring, introducing two nitrogen atoms in the heterocycle.
- Molecular Formula : C₆H₅LiN₂O₂
- Molecular Weight : 144.06 g/mol
- Key Differences :
- The pyrimidine ring is more electron-deficient than pyridine, altering electronic interactions and solubility.
- Lower molecular weight (144 vs. ~161 g/mol) may influence molar reactivity in synthetic applications.
- Hazards : Classified with warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
2.1.2 Lithium 2-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
- Structure : Features a bicyclic naphthyridine core with a tert-butoxycarbonyl (Boc) protecting group.
- The saturated ring system may increase lipophilicity compared to aromatic pyridine derivatives .
Functional Group Analogues
2.2.1 Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
- Structure: Contains an ester group and an amino linker instead of a lithium-coordinated acetate.
- The amino group enables hydrogen bonding, improving solubility in polar solvents .
2.2.2 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine (HB084)
- Structure : Incorporates a pyrrolidine ring and a bulky silyl ether group.
- Key Differences :
Table 1: Comparative Analysis of Key Compounds
Research and Application Insights
- This contrasts with pyrimidine-based analogues, where dual nitrogen atoms further polarize the ring .
- Lithium Coordination: Lithium salts generally exhibit high ionic conductivity, making them candidates for battery electrolytes. However, the fluoropyridine moiety may offer unique solvation properties compared to non-fluorinated analogues .
- Pharmaceutical Relevance : Fluorinated pyridines are common in drug design due to improved metabolic stability and binding affinity. For example, the Boc-protected naphthyridine derivative () could serve as an intermediate in protease inhibitor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
